2-(1-adamantyl)-1H-benzimidazole
Overview
Description
2-(1-adamantyl)-1H-benzimidazole (2-ABI) is a synthetic organic compound derived from the parent compound 1H-benzimidazole and is a member of the adamantyl group. 2-ABI is a unique compound due to its unique chemical and physical properties, making it an attractive target for research and development. It has been studied for a variety of applications, including its potential use as an anticancer drug and its ability to interact with proteins and DNA.
Scientific Research Applications
Synthesis of Unsaturated Adamantane Derivatives
The compound “2-(1-adamantyl)-1H-benzimidazole” can be utilized in the synthesis of unsaturated adamantane derivatives. These derivatives are of significant interest due to their high reactivity and potential as starting materials for creating functional adamantane derivatives, monomers, and higher diamond-like bulky polymers .
Antimicrobial Activity
Adamantane derivatives, including “2-(1-adamantyl)-1H-benzimidazole”, have been studied for their antimicrobial properties. They have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Candida albicans. This makes them valuable in the development of new antimicrobial agents .
Antiviral Applications
The adamantyl group has been associated with antiviral activity against influenza A and HIV viruses. Incorporating “2-(1-adamantyl)-1H-benzimidazole” into pharmaceutical compounds could potentially enhance their efficacy against these viruses .
Central Nervous System (CNS) Properties
Some adamantane derivatives exhibit properties that affect the central nervous system. Research into “2-(1-adamantyl)-1H-benzimidazole” could lead to the development of new treatments for CNS disorders, leveraging the compound’s ability to modulate therapeutic indices .
High-Energy Fuels and Oils
The unique structure of adamantane derivatives makes them suitable for use in high-energy fuels and oils. “2-(1-adamantyl)-1H-benzimidazole” could serve as a precursor or additive to enhance the thermal stability and energy content of these materials .
Quantum-Chemical Calculations
“2-(1-adamantyl)-1H-benzimidazole” can be used in quantum-chemical calculations to investigate the electronic structure of adamantane derivatives. This is crucial for understanding their chemical and catalytic transformations .
Polymerization Reactions
The compound can participate in polymerization reactions to create novel materials. Its involvement in such reactions can lead to the development of new polymers with enhanced properties .
Nanodiamond-Based Materials
Finally, “2-(1-adamantyl)-1H-benzimidazole” can contribute to the creation and utilization of nanodiamond-based materials. These materials have a wide range of applications, from scientific research to practical uses in various industries .
properties
IUPAC Name |
2-(1-adamantyl)-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c1-2-4-15-14(3-1)18-16(19-15)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJQLKDAEBGCCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC5=CC=CC=C5N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30177850 | |
Record name | 2-(1-Adamantyl)benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30177850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-adamantyl)-1H-benzimidazole | |
CAS RN |
23280-73-1 | |
Record name | 2-(1-Adamantyl)benzimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023280731 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(1-Adamantyl)benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30177850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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